Dimethyl 4,7-dihydro-2-benzofuran-5,6-dicarboxylate
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Overview
Description
Dimethyl 4,7-dihydroisobenzofuran-5,6-dicarboxylate is an organic compound belonging to the class of isobenzofurans This compound is characterized by its unique structure, which includes a dihydroisobenzofuran core with two ester groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4,7-dihydroisobenzofuran-5,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the isobenzofuran core. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
On an industrial scale, the production of dimethyl 4,7-dihydroisobenzofuran-5,6-dicarboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,7-dihydroisobenzofuran-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted isobenzofuran derivatives .
Scientific Research Applications
Dimethyl 4,7-dihydroisobenzofuran-5,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 4,7-dihydroisobenzofuran-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates or products that exert biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dihydroxy-5-methoxy-7-methylphthalide
- 4,5,6-Trihydroxy-7-methyl-1,3-dihydroisobenzofuran
- 4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran
- 4,5,6-Trihydroxy-7-methylphthalide
Uniqueness
Dimethyl 4,7-dihydroisobenzofuran-5,6-dicarboxylate is unique due to its specific ester functional groups and the dihydroisobenzofuran core. This structure imparts distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
132869-46-6 |
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Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
dimethyl 4,7-dihydro-2-benzofuran-5,6-dicarboxylate |
InChI |
InChI=1S/C12H12O5/c1-15-11(13)9-3-7-5-17-6-8(7)4-10(9)12(14)16-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
LRIDPYRXKNNUKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(CC2=COC=C2C1)C(=O)OC |
Origin of Product |
United States |
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